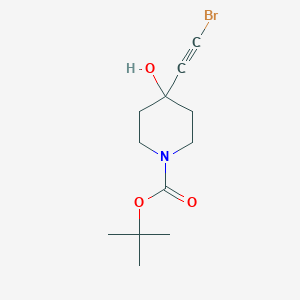

Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate

Description

Properties

Molecular Formula |

C12H18BrNO3 |

|---|---|

Molecular Weight |

304.18 g/mol |

IUPAC Name |

tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C12H18BrNO3/c1-11(2,3)17-10(15)14-8-5-12(16,4-7-13)6-9-14/h16H,5-6,8-9H2,1-3H3 |

InChI Key |

DHXWQEXHLJDMLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#CBr)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, brominating agents, and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethynyl group serves as a reactive site for nucleophilic displacements, enabling diverse functionalization pathways.

Key Examples :

-

Alkoxy Substitution : Treatment with sodium hydride (NaH) in dimethylformamide (DMF) facilitates nucleophilic substitution with oxygen-based nucleophiles. For example, reaction with 2-chloropyrimidin-5-ol at 60°C for 24 hours yields tert-butyl 4-[(2-chloropyrimidin-5-yl)oxymethyl]piperidine-1-carboxylate .

-

Amine Coupling : Reaction with amines under basic conditions (e.g., K₂CO₃) produces secondary or tertiary amine derivatives, critical for pharmaceutical intermediates .

Reaction Conditions :

| Substrate | Nucleophile | Base/Solvent | Temperature | Yield | Citation |

|---|---|---|---|---|---|

| Bromoethynyl derivative | 2-Chloropyrimidin-5-ol | NaH/DMF | 60°C | 72% | |

| Bromoethynyl derivative | Piperidine derivatives | K₂CO₃/THF | RT | 65% |

Cross-Coupling Reactions

The bromoethynyl group participates in transition metal-mediated couplings, expanding access to complex architectures.

Copper-Mediated Ullmann-Type Coupling :

-

Reaction with (2-methoxypyrimidin-5-yl)boronic acid in acetonitrile, catalyzed by copper(II) acetate and DMAP, forms biaryl derivatives . This method is employed to synthesize bispecific antagonists targeting retinol-binding protein 4 (RBP4) .

Key Parameters :

| Catalyst System | Ligand | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| Cu(OAc)₂ + DMAP | – | MeCN | 40°C | 72 hours | 55% |

Hydroxyl Group Functionalization

The tertiary hydroxyl group undergoes protection/deprotection strategies to modulate reactivity during synthesis.

Protection :

-

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions protects the hydroxyl group, enhancing stability during subsequent reactions .

-

Silylation : Trimethylsilyl chloride (TMSCl) in THF with imidazole affords silyl ether derivatives, enabling selective functionalization .

Deprotection :

Stability and Decomposition Pathways

The compound exhibits sensitivity to prolonged heat (>100°C) and strong bases (e.g., NaOH), leading to decomposition via β-elimination or ester hydrolysis. Storage recommendations include inert atmospheres (N₂/Ar) and temperatures below -20°C.

Comparative Reactivity with Structural Analogues

The bromoethynyl group enhances electrophilicity compared to bromoethyl or bromomethyl analogues, enabling faster substitution kinetics under milder conditions.

Scientific Research Applications

Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound with a molecular weight of approximately 292.21 g/mol. It features a tert-butyl group, a hydroxypiperidine ring, and a bromoethynyl substituent, giving it unique chemical reactivity and biological activity.

Applications in Scientific Research

This compound is significant in pharmacological research due to its biological activity. It can act as an inhibitor of specific biological pathways, influencing cell signaling and proliferation.

Medicinal Chemistry

This compound serves as a building block for synthesizing novel pharmaceuticals that target neurological disorders.

Chemical Biology

It is used in studies to understand its binding affinity to biological targets and its interaction with receptors or enzymes involved in metabolic pathways. Isothermal calorimetry and binding assays help quantify these interactions, providing insights into its potential pharmacodynamics.

PROTAC Development

tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate, a related compound, is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporating rigidity into the linker region of bifunctional protein degraders can impact the 3D orientation of the degrader and ternary complex formation, as well as optimize drug-like properties .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl piperidine-1-carboxylate derivatives, which vary in substituents at the 4-position. Below is a detailed comparison:

Table 1: Key Structural Features of Analogues

*Estimated based on molecular formula C₁₃H₂₀BrNO₃.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Calculated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H18BrNO3, with a molecular weight of approximately 304.18 g/mol. The compound features a tert-butyl group, a hydroxypiperidine ring, and a bromoethynyl substituent, which contribute to its chemical reactivity and biological activity.

Preliminary studies indicate that this compound may act as an inhibitor of specific biological pathways, potentially influencing cell signaling and proliferation. Its interaction with various biological targets suggests that it may modulate receptor activity or enzyme function involved in metabolic pathways. Initial findings reveal that it may have binding affinities for certain receptors, which could be quantified using techniques such as isothermal calorimetry .

In Vitro Studies

Research has shown that this compound exhibits significant biological activity in vitro. For instance, it has been evaluated for its cytotoxicity against various cancer cell lines. A study indicated that compounds similar to this compound demonstrated enhanced cytotoxic effects compared to standard chemotherapeutic agents .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | FaDu hypopharyngeal |

| Bleomycin | TBD | FaDu hypopharyngeal |

| N-Boc-3-(bromomethyl)piperidine | TBD | Various |

Note: TBD = To Be Determined

Toxicity Profile

The toxicity profile of this compound indicates potential hazards; it is classified as harmful if swallowed and can cause skin irritation. This necessitates careful handling and further investigation into its safety profile for therapeutic use.

Antiviral Activity

Research into the antiviral properties of nitrogen-containing heterocycles, including derivatives similar to this compound, has shown promising results against viral infections. For example, compounds exhibiting similar structural features have been reported to inhibit viral entry into host cells, thus demonstrating potential as antiviral agents .

Cancer Therapy

A recent study explored the anticancer activity of piperidine derivatives, revealing that specific substitutions can enhance their efficacy against cancer cells. The unique structure of this compound may play a critical role in modulating interactions with target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate, and how can purity be ensured?

- Synthesis : Begin with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. Introduce the bromoethynyl group via a Sonogashira coupling or alkyne bromination, ensuring anhydrous conditions and catalytic palladium/copper systems. Protect the hydroxyl group during bromoethynylation to prevent side reactions.

- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane for intermediate purification. Final purity (>95%) can be confirmed via HPLC or LC-MS. Crystallization in dichloromethane/hexane mixtures may improve yield and purity .

Q. How is the structure of this compound validated in academic research?

- Spectroscopic Analysis : Employ H/C NMR to confirm functional groups (e.g., tert-butyl at δ ~1.4 ppm, ethynyl protons at δ ~2.5-3.0 ppm). IR spectroscopy verifies hydroxyl (~3200-3500 cm) and carbonyl (~1700 cm) stretches.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in aprotic solvents. Refine using SHELXL (via Olex2 or similar software) to resolve bond angles and stereochemistry .

Q. What safety precautions are critical when handling this compound?

- Hazards : The bromoethynyl group may pose reactivity risks (e.g., explosive decomposition under heat). The hydroxyl group increases hygroscopicity.

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with strong oxidizers. Store at 2–8°C under inert gas (Ar/N). Refer to SDS guidelines for emergency measures (e.g., skin/eye冲洗 protocols) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the bromoethynyl group in cross-coupling reactions?

- DFT Studies : Optimize the molecule’s geometry using Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Compare activation energies for Suzuki vs. Sonogashira couplings to guide reaction design.

- Hydrogen Bonding Analysis : Use graph-set analysis (as in Etter’s formalism) to predict crystal packing and stability, which influences solubility and reactivity .

Q. What strategies resolve contradictions between experimental and theoretical spectral data?

- Case Example : If experimental NMR shows unexpected splitting, compare computed chemical shifts (via ACD/Labs or ChemDraw) with experimental data. Reassess solvent effects (e.g., DMSO vs. CDCl) or tautomerism. Validate via 2D NMR (COSY, HSQC) to assign proton correlations .

Q. How does the steric environment of the tert-butyl group influence regioselectivity in derivatization?

- Steric Maps : Generate steric maps (e.g., using PyMol) to visualize hindered regions. In alkylation reactions, the tert-butyl group directs electrophiles to the less hindered piperidine nitrogen.

- Experimental Testing : Perform competitive reactions with bulkier vs. smaller substituents to quantify steric effects. Monitor via TLC/GC-MS for kinetic vs. thermodynamic product ratios .

Q. What are the stability limits of this compound under catalytic hydrogenation conditions?

- Stress Testing : Expose the compound to H (1–3 atm) with Pd/C or Raney Ni at 25–50°C. Monitor degradation via LC-MS; look for deprotection of the tert-butyl group or reduction of the ethynyl bond. Adjust catalyst loading (<5 mol%) and temperature to minimize side reactions .

Q. How can this compound serve as a precursor in bioactive molecule synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.